2-(Methylsulfanyl)benzenecarbohydrazide

Description

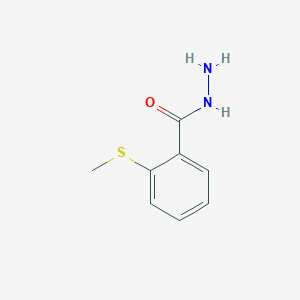

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHBJHTENOTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377325 | |

| Record name | 2-(Methylsulfanyl)benzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-42-8 | |

| Record name | 2-(Methylthio)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)benzenecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methylsulfanyl Benzenecarbohydrazide

Established Synthetic Routes to 2-(Methylsulfanyl)benzenecarbohydrazide

The most conventional and established route for the synthesis of 2-(methylsulfanyl)benzenecarbohydrazide typically involves a two-step process starting from 2-(methylsulfanyl)benzoic acid. This method is analogous to the general synthesis of benzohydrazides from their corresponding carboxylic acids.

The first step is the conversion of 2-(methylsulfanyl)benzoic acid to a more reactive acyl derivative, commonly the acyl chloride or an ester. The formation of 2-(methylsulfanyl)benzoyl chloride can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.com Alternatively, esterification of the carboxylic acid to its methyl ester, methyl 2-(methylsulfanyl)benzoate, can be accomplished through Fischer esterification, reacting the acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. uomustansiriyah.edu.iq

The second step involves the hydrazinolysis of the activated carboxylic acid derivative. The reaction of 2-(methylsulfanyl)benzoyl chloride with hydrazine (B178648) hydrate, typically in a suitable solvent and often in the presence of a base to neutralize the formed HCl, yields 2-(methylsulfanyl)benzenecarbohydrazide. google.comresearchgate.netrsc.org Similarly, the hydrazinolysis of methyl 2-(methylsulfanyl)benzoate with hydrazine hydrate, often under reflux conditions, also affords the desired product. researchgate.net This latter approach is frequently employed for the synthesis of various benzohydrazides. researchgate.netnih.gov

A summary of these established routes is presented in the table below.

| Starting Material | Reagents | Intermediate | Final Product |

| 2-(Methylsulfanyl)benzoic acid | 1. SOCl₂ or (COCl)₂ 2. NH₂NH₂·H₂O | 2-(Methylsulfanyl)benzoyl chloride | 2-(Methylsulfanyl)benzenecarbohydrazide |

| 2-(Methylsulfanyl)benzoic acid | 1. CH₃OH, H₂SO₄ 2. NH₂NH₂·H₂O | Methyl 2-(methylsulfanyl)benzoate | 2-(Methylsulfanyl)benzenecarbohydrazide |

Exploration of Alternative Synthetic Pathways and Optimization of Conditions

Nucleophilic Substitution Reactions

An alternative approach involves the introduction of the methylsulfanyl group via a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov This strategy would typically start with a 2-halobenzenecarbohydrazide, such as 2-chloro- or 2-fluorobenzenecarbohydrazide, as the substrate. The reaction of this precursor with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), would lead to the displacement of the halide and the formation of the desired 2-(methylsulfanyl)benzenecarbohydrazide.

The success of this reaction is often dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. rsc.org Optimization of reaction conditions, including the choice of solvent, temperature, and base, would be crucial for achieving high yields. preprints.org

Intramolecular Cyclization Approaches

While not a direct route to 2-(methylsulfanyl)benzenecarbohydrazide itself, intramolecular cyclization strategies are important in the synthesis of related heterocyclic compounds. chemsynthesis.comgoogle.com For instance, derivatives of 2-(methylsulfanyl)benzenecarbohydrazide could potentially be used as precursors for the synthesis of various fused heterocyclic systems. The specific conditions for such cyclizations would depend on the nature of the substituents and the desired heterocyclic ring system. For example, a substituted 2-(methylsulfanyl)benzenecarbohydrazide could undergo intramolecular cyclization to form thiazole (B1198619) or other sulfur-containing heterocyclic structures. nih.gov

Sulfenylation Methodologies

Sulfenylation, the introduction of a sulfenyl group (-SR) to a molecule, presents another potential synthetic avenue. In this context, one could envision the direct sulfenylation of a pre-formed benzohydrazide (B10538). This would involve the reaction of benzohydrazide with an electrophilic methylsulfenylating agent. However, controlling the regioselectivity of such a reaction to favor substitution at the ortho position of the benzene (B151609) ring would be a significant challenge. This approach is less common for the synthesis of simple aryl thioethers compared to nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Mechanistic Studies of 2-(Methylsulfanyl)benzenecarbohydrazide Synthesis

Radical Pathways in Formation

The involvement of radical pathways in the synthesis of aryl thioethers has been explored in various contexts. rsc.org While the established synthetic routes to 2-(methylsulfanyl)benzenecarbohydrazide primarily proceed through ionic mechanisms (nucleophilic acyl substitution and nucleophilic aromatic substitution), the potential for radical-mediated side reactions or alternative radical-based synthetic strategies cannot be entirely ruled out. For instance, the formation of the carbon-sulfur bond could potentially be achieved through a radical-mediated process, for example, involving the reaction of a diazonium salt derived from 2-aminobenzenecarbohydrazide with a methylthio radical source. However, specific studies on radical pathways in the formation of 2-(methylsulfanyl)benzenecarbohydrazide are not extensively documented in the literature. Recent studies have shown that thiol-maleimide adducts, which contain a thioether linkage, can undergo radical-mediated degradation. nih.govnih.govresearchgate.net This suggests that thioether bonds can be susceptible to radical cleavage under certain conditions, which could have implications for the stability of the target compound in radical environments.

Stereoselective Synthesis Approaches

Stereoselective synthesis refers to chemical reactions that preferentially result in the formation of one stereoisomer over another. Such methodologies are crucial in the synthesis of chiral molecules, where the spatial arrangement of atoms is a defining characteristic.

A prerequisite for the application of stereoselective synthesis is the presence of chirality in the target molecule. Chirality typically arises from the presence of one or more stereocenters, which are atoms (commonly carbon) bonded to four different substituent groups. An analysis of the molecular structure of 2-(methylsulfanyl)benzenecarbohydrazide reveals that it is an achiral molecule.

The structure of 2-(methylsulfanyl)benzenecarbohydrazide lacks any stereocenters. The benzene ring is planar, and no atom within the molecule is bonded to four distinct groups. Consequently, 2-(methylsulfanyl)benzenecarbohydrazide does not exist as enantiomers or diastereomers.

Given the achiral nature of 2-(methylsulfanyl)benzenecarbohydrazide, stereoselective synthesis approaches are not applicable to its preparation. The synthesis of this compound does not require control over stereochemistry, as only one stereoisomer is possible. Research and synthetic efforts for this compound are therefore focused on other aspects, such as yield optimization, purity, and the development of efficient reaction pathways, rather than on the control of its three-dimensional structure.

Chemical Reactivity and Transformation Studies of 2 Methylsulfanyl Benzenecarbohydrazide

Reactions of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a versatile reactive center, readily undergoing condensation, acylation, alkylation, and cyclization reactions. These transformations are fundamental in the synthesis of numerous heterocyclic compounds and other complex organic molecules.

Condensation Reactions with Carbonyl Compounds

2-(Methylsulfanyl)benzenecarbohydrazide reacts with aldehydes and ketones in a condensation reaction to form the corresponding N'-substituted hydrazones. This reaction typically proceeds under acidic catalysis and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule.

The resulting hydrazones are often crystalline solids and serve as important intermediates in the synthesis of various heterocyclic systems. The presence of the methylsulfanyl group on the benzene (B151609) ring can influence the electronic properties of the molecule and, consequently, its reactivity.

Table 1: Representative Condensation Reactions of Hydrazides with Carbonyl Compounds

| Hydrazide Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Typical Yield |

|---|---|---|---|---|

| 2-(Methylsulfanyl)benzenecarbohydrazide | Benzaldehyde | Acetic Acid/Ethanol | N'-Benzylidene-2-(methylsulfanyl)benzenecarbohydrazide | High |

| 2-(Methylsulfanyl)benzenecarbohydrazide | Acetophenone | Sulfuric Acid/Methanol (B129727) | N'-(1-Phenylethylidene)-2-(methylsulfanyl)benzenecarbohydrazide | Good to High |

| 2-(Methylsulfanyl)benzenecarbohydrazide | Substituted Aromatic Aldehydes | Ethanol | Corresponding N'-Arylmethylene-2-(methylsulfanyl)benzenecarbohydrazides | Variable |

Acylation and Alkylation Reactions

The nitrogen atoms of the hydrazide group in 2-(Methylsulfanyl)benzenecarbohydrazide are nucleophilic and can be acylated or alkylated.

Acylation is typically achieved by reacting the hydrazide with acylating agents such as acid chlorides or anhydrides in the presence of a base. This results in the formation of N,N'-diacylhydrazines. The reaction conditions can be controlled to favor mono- or di-acylation.

Alkylation can be carried out using alkyl halides. The site of alkylation (the terminal or the amide nitrogen) can depend on the reaction conditions and the nature of the alkylating agent. The use of a base is often necessary to deprotonate the hydrazide, increasing its nucleophilicity.

Table 2: General Acylation and Alkylation Reactions of Hydrazides

| Reaction Type | Reagent | Conditions | General Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, DCM | N'-Acetyl-2-(methylsulfanyl)benzenecarbohydrazide |

| Acylation | Acetic anhydride | Reflux | N,N'-Diacetyl-2-(methylsulfanyl)benzenecarbohydrazide |

| Alkylation | Methyl iodide | Base (e.g., K₂CO₃), DMF | N'-Methyl-2-(methylsulfanyl)benzenecarbohydrazide |

Cyclization Reactions to Form Heterocyclic Systems

2-(Methylsulfanyl)benzenecarbohydrazide is a valuable precursor for the synthesis of five-membered heterocyclic rings such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles: These can be synthesized by the dehydrative cyclization of N,N'-diacylhydrazine intermediates, which are formed by the acylation of the starting hydrazide. Another common method involves the oxidative cyclization of N'-aroylhydrazones. A variety of reagents, including phosphorus oxychloride, thionyl chloride, and iodine, can be used to effect these transformations. nih.govnih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting 2-(Methylsulfanyl)benzenecarbohydrazide with reagents such as orthoesters or by the cyclization of intermediate N-acylthioamides. For instance, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648), can lead to the formation of triazole-thiones. rdd.edu.iqresearchgate.net

Reactions Involving the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group attached to the benzene ring offers another site for chemical modification, primarily through oxidation and nucleophilic substitution reactions.

Oxidation Reactions

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.

To Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide in acetic acid or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively oxidize the sulfide (B99878) to a sulfoxide (2-(methylsulfinyl)benzenecarbohydrazide). derpharmachemica.com

To Sulfone: Stronger oxidizing agents or an excess of the oxidizing agent, such as potassium permanganate (B83412) or multiple equivalents of m-CPBA, will further oxidize the sulfide or the intermediate sulfoxide to the sulfone (2-(methylsulfonyl)benzenecarbohydrazide). derpharmachemica.com

These oxidation products can exhibit different chemical and physical properties compared to the parent sulfide.

Table 3: Oxidation of the Methylsulfanyl Group

| Desired Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 2-(Methylsulfinyl)benzenecarbohydrazide | m-CPBA (1 equivalent) | DCM, 0°C |

| 2-(Methylsulfonyl)benzenecarbohydrazide | m-CPBA (>2 equivalents) | DCM, room temperature |

| 2-(Methylsulfonyl)benzenecarbohydrazide | KMnO₄ | Acetic acid, reflux |

Substitution and Displacement Reactions

The methylsulfanyl group is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, its displacement can be facilitated if the aromatic ring is activated by strongly electron-withdrawing groups, typically in the ortho and para positions to the leaving group. wikipedia.orglibretexts.org In the case of 2-(Methylsulfanyl)benzenecarbohydrazide, the hydrazide group is not a strong activating group for this type of reaction.

Oxidation of the methylsulfanyl group to the corresponding methylsulfonyl group (-SO₂CH₃) significantly enhances its leaving group ability. The resulting 2-(methylsulfonyl)benzenecarbohydrazide would be more susceptible to nucleophilic aromatic substitution, where a suitable nucleophile could displace the methylsulfonyl group.

Halogenation Reactions of 2-(Methylsulfanyl)benzenecarbohydrazide

Halogenation of 2-(methylsulfanyl)benzenecarbohydrazide can be directed to either the aromatic ring or the hydrazide moiety, depending on the reaction conditions and the halogenating agent employed. The presence of the electron-donating methylsulfanyl (-SCH₃) and carbohydrazide (B1668358) (-CONHNH₂) groups on the benzene ring influences the regioselectivity of electrophilic aromatic halogenation.

The -SCH₃ group is an ortho, para-directing activator, while the -CONHNH₂ group's directing influence is more complex. The hydrazide moiety itself contains nucleophilic nitrogen atoms, which can also react with halogenating agents.

Detailed research on the specific halogenation of 2-(methylsulfanyl)benzenecarbohydrazide is not extensively documented in publicly available literature. However, based on the known reactivity of analogous compounds, several outcomes can be predicted.

Electrophilic Aromatic Halogenation:

Under electrophilic conditions, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, halogenation is expected to occur primarily at the positions ortho and para to the strongly activating methylsulfanyl group. The primary products would likely be 4-halo-2-(methylsulfanyl)benzenecarbohydrazide and 6-halo-2-(methylsulfanyl)benzenecarbohydrazide.

Table 1: Predicted Products of Electrophilic Aromatic Halogenation

| Halogenating Agent | Predicted Major Products |

| NBS | 4-Bromo-2-(methylsulfanyl)benzenecarbohydrazide |

| 6-Bromo-2-(methylsulfanyl)benzenecarbohydrazide | |

| NCS | 4-Chloro-2-(methylsulfanyl)benzenecarbohydrazide |

| 6-Chloro-2-(methylsulfanyl)benzenecarbohydrazide |

Halogenation of the Hydrazide Moiety:

The hydrazide functional group can undergo oxidation in the presence of halogens. For instance, reaction with iodine (I₂) or bromine (Br₂) could lead to the formation of N-halo derivatives or oxidative coupling products. The specific outcome would be highly dependent on the stoichiometry of the halogenating agent and the reaction conditions.

Electrophilic and Nucleophilic Character of 2-(Methylsulfanyl)benzenecarbohydrazide

The chemical character of 2-(methylsulfanyl)benzenecarbohydrazide is distinctly amphiphilic, possessing both electrophilic and nucleophilic centers, which contributes to its diverse reactivity.

Nucleophilic Character:

The primary source of nucleophilicity in the molecule is the hydrazide functional group, specifically the terminal amino group (-NH₂). The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

Reactions with Aldehydes and Ketones: The nucleophilic nitrogen of the hydrazide can attack the electrophilic carbonyl carbon of aldehydes and ketones to form hydrazones. This is a characteristic reaction of hydrazides.

Acylation Reactions: The amino group can be acylated by reaction with acyl chlorides or anhydrides to form N,N'-diacylhydrazines.

The sulfur atom in the methylsulfanyl group also possesses lone pairs of electrons and can exhibit nucleophilicity, although it is generally less reactive than the hydrazide nitrogen.

Electrophilic Character:

The electrophilic nature of 2-(methylsulfanyl)benzenecarbohydrazide is less pronounced but can be observed in a few key areas:

Aromatic Ring: While the benzene ring is activated towards electrophilic attack, it can itself act as an electrophile in certain contexts, particularly when substituted with strong electron-withdrawing groups. However, in the case of 2-(methylsulfanyl)benzenecarbohydrazide, the ring is electron-rich and thus primarily acts as a nucleophile.

Carbonyl Carbon: The carbonyl carbon of the hydrazide group has a partial positive charge and can be susceptible to attack by strong nucleophiles, although this is less common than reactions involving the nitrogen atoms.

Functionalization Strategies for Enhanced Chemical Utility

The versatile reactivity of 2-(methylsulfanyl)benzenecarbohydrazide allows for a range of functionalization strategies to modify its structure and enhance its utility as a scaffold in medicinal chemistry and materials science.

Modification of the Hydrazide Moiety:

The hydrazide group is a prime target for functionalization.

Synthesis of Heterocyclic Rings: One of the most important applications of carbohydrazides is in the synthesis of various five- and six-membered heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. These reactions typically involve condensation with 1,3-dicarbonyl compounds, cyclization with orthoesters, or reaction with isothiocyanates followed by cyclization.

Table 2: Heterocyclic Systems from 2-(Methylsulfanyl)benzenecarbohydrazide

| Reactant | Resulting Heterocycle |

| 1,3-Diketone | Pyrazole |

| Carbon disulfide | Oxadiazole-thione |

| Isothiocyanate | Triazole-thione |

Formation of Schiff Bases: Reaction with a wide array of aromatic and aliphatic aldehydes leads to the formation of Schiff bases (hydrazones). These compounds are of interest for their potential biological activities and as ligands in coordination chemistry.

Modification of the Aromatic Ring:

The benzene ring can be functionalized through electrophilic substitution reactions.

Nitration and Sulfonation: Introduction of nitro (-NO₂) or sulfonic acid (-SO₃H) groups can further modify the electronic properties of the molecule and provide handles for subsequent transformations. Due to the directing effects of the existing substituents, these reactions would be expected to yield a mixture of isomers.

Modification of the Methylsulfanyl Group:

The sulfur atom can also be a site for functionalization.

Oxidation: The methylsulfanyl group can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic and steric properties of the molecule, which can be useful for tuning its biological activity or chemical reactivity.

Coordination Chemistry and Metal Complexation of 2 Methylsulfanyl Benzenecarbohydrazide

Ligand Properties of 2-(Methylsulfanyl)benzenecarbohydrazide

The coordination behavior of an organic molecule is fundamentally dictated by the nature and spatial arrangement of its electron-donating atoms. A thorough analysis of the structure of 2-(Methylsulfanyl)benzenecarbohydrazide allows for predictions regarding its potential as a ligand.

Potential Donor Atoms and Chelation Modes

2-(Methylsulfanyl)benzenecarbohydrazide possesses several potential donor atoms: the oxygen atom of the carbonyl group, the two nitrogen atoms of the hydrazide moiety, and the sulfur atom of the methylsulfanyl group. This multiplicity of donor sites suggests that the ligand can coordinate to a metal center in various modes, including monodentate, bidentate, or even as a bridging ligand.

The most probable chelation is expected to occur through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group, forming a stable five-membered ring. This O,N-bidentate coordination is a common feature for carbohydrazide-based ligands. Furthermore, the possibility of coordination involving the sulfur atom cannot be discounted, which could lead to different chelation patterns, such as S,N or S,O coordination, or the ligand acting as a tridentate donor.

Influence of the Methylsulfanyl Group on Coordination Behavior

The presence of the methylsulfanyl (-SCH₃) group at the ortho position of the benzene (B151609) ring is a key structural feature that can significantly influence the coordination chemistry of 2-(Methylsulfanyl)benzenecarbohydrazide. The sulfur atom, being a soft donor, may exhibit a preference for coordinating with softer metal ions. Its position allows for the potential formation of an additional chelate ring, which would enhance the stability of the resulting metal complex. The electronic effects of the methylsulfanyl group, whether electron-donating or -withdrawing, can also modulate the electron density on the other donor atoms, thereby affecting their coordination strength.

Synthesis of Coordination Compounds

The synthesis of coordination compounds involving 2-(Methylsulfanyl)benzenecarbohydrazide would likely follow established methodologies for the preparation of metal complexes with hydrazide-based ligands.

Transition Metal Complexes

The formation of transition metal complexes with 2-(Methylsulfanyl)benzenecarbohydrazide can be anticipated by reacting the ligand with various transition metal salts (e.g., chlorides, nitrates, sulfates) in a suitable solvent. The stoichiometry of the reaction, the nature of the metal ion, the counter-anion, and the reaction conditions (temperature, pH) would be critical factors in determining the structure and composition of the resulting complexes. It is conceivable that a range of coordination geometries, such as octahedral, square planar, or tetrahedral, could be achieved depending on the specific transition metal used.

Lanthanide Complexes with Hydrazide Ligands

The coordination chemistry of lanthanide ions is often characterized by high coordination numbers and a preference for oxygen-donor ligands. While the primary coordination of 2-(Methylsulfanyl)benzenecarbohydrazide to lanthanide ions would likely involve the carbonyl oxygen, the nitrogen and sulfur atoms could also participate in the coordination sphere. The synthesis of lanthanide complexes would typically involve the reaction of lanthanide salts with the ligand in polar solvents. The resulting complexes could exhibit interesting photoluminescent properties, a hallmark of many lanthanide coordination compounds.

Structural Elucidation of Metal Complexes

To unequivocally determine the coordination mode of 2-(Methylsulfanyl)benzenecarbohydrazide and the geometry of its metal complexes, a combination of spectroscopic and crystallographic techniques would be indispensable.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation can confirm the involvement of the carbonyl oxygen and hydrazide nitrogen in coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons near the donor atoms can provide insights into the coordination sites. |

| UV-Visible Spectroscopy | Can provide information about the electronic transitions within the complex and help in understanding the coordination geometry around the metal ion. |

| Single-Crystal X-ray Diffraction | This technique would provide definitive structural information, including bond lengths, bond angles, the precise coordination mode of the ligand, and the overall molecular structure. |

Currently, there is a notable absence of published research specifically detailing the synthesis and structural characterization of metal complexes with 2-(Methylsulfanyl)benzenecarbohydrazide. The exploration of its coordination chemistry therefore represents a promising avenue for future research, with the potential to yield novel complexes with interesting structural and physical properties.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and nature of bonding in hypothetical metal complexes of 2-(Methylsulfanyl)benzenecarbohydrazide would be dictated by the interplay of the ligand's donor atoms with the metal center's orbitals. This ligand possesses multiple potential coordination sites: the hydrazide nitrogen atoms, the carbonyl oxygen, and the thioether sulfur. The mode of coordination would significantly influence the electronic properties of the resulting complex.

In a metal complex of 2-(Methylsulfanyl)benzenecarbohydrazide, the formation of coordinate bonds would arise from the overlap of filled ligand orbitals with vacant metal d-orbitals. The nitrogen and oxygen atoms of the carbohydrazide (B1668358) moiety would likely act as the primary donor sites, forming sigma (σ) bonds with the metal ion. This interaction involves the donation of lone pair electrons from the ligand to the metal's empty orbitals (e.g., d²sp³ or sp³d² for an octahedral complex).

The hybridization of the metal center's orbitals would be determined by the coordination number and geometry of the complex. For instance, a six-coordinate octahedral complex would involve hybridization of the metal's s, p, and d orbitals to form six equivalent hybrid orbitals for σ-bonding with the ligand.

Table 1: Plausible Orbital Contributions to Bonding in a Metal Complex of 2-(Methylsulfanyl)benzenecarbohydrazide

| Interaction Type | Ligand Orbitals | Metal Orbitals | Resulting Molecular Orbitals |

| Sigma (σ) Bonding | Lone pairs on N, O, S | dz², dx²-y², s, px, py, pz | Bonding (σ) and Antibonding (σ) |

| Pi (π) Back-bonding | Filled metal d-orbitals (t₂g in octahedral) | Empty d-orbitals on S | Bonding (π) and Antibonding (π) |

This table is a theoretical representation of potential orbital interactions.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.org The coordination of 2-(Methylsulfanyl)benzenecarbohydrazide to a transition metal ion would cause the degeneracy of the metal's d-orbitals to be lifted. The magnitude of this splitting, known as the ligand field splitting parameter (Δ), is influenced by the nature of the ligand, the metal ion, and the geometry of the complex.

The magnitude of Δ determines the electronic configuration of the complex, particularly for d⁴ to d⁷ metal ions, which can exist in either high-spin or low-spin states. uci.edu A larger Δ would favor a low-spin configuration where electrons preferentially pair up in the lower energy d-orbitals. The electronic spectrum (UV-Vis) of such a complex would be expected to show d-d transitions, with the energy of these transitions corresponding to the ligand field splitting.

Catalytic Applications of Metal Complexes Derived from 2-(Methylsulfanyl)benzenecarbohydrazide

While no specific catalytic applications for metal complexes of 2-(Methylsulfanyl)benzenecarbohydrazide have been reported, the structural motifs present in the ligand suggest potential for catalytic activity in various transformations. Hydrazone and thioether-containing ligands are known to form stable and catalytically active metal complexes. researchgate.netontosight.ai

Metal complexes with related hydrazone ligands have demonstrated catalytic activity in oxidation, reduction, and carbon-carbon coupling reactions. The ability of the hydrazone moiety to stabilize different oxidation states of the metal center is often crucial for the catalytic cycle.

The presence of the thioether group could also impart unique catalytic properties. Thioether-functionalized ligands have been employed in a range of catalytic applications, including hydrogenation and C-H activation. researchgate.net The sulfur atom can play a role in modulating the electronic properties of the metal center or can act as a hemilabile ligand, reversibly coordinating and dissociating to open up a coordination site for substrate binding.

Table 2: Potential Catalytic Applications for Metal Complexes of 2-(Methylsulfanyl)benzenecarbohydrazide Based on Analogous Systems

| Reaction Type | Potential Role of the Ligand | Example of Analogous System |

| Oxidation Reactions | Stabilization of higher metal oxidation states | Iron and Manganese hydrazone complexes in alkane oxidation |

| Hydrogenation | Modulation of metal center's electronics | Ruthenium complexes with thioether-phosphine ligands |

| Cross-Coupling Reactions | Stabilizing the active catalytic species | Palladium complexes with N,S-donor ligands |

This table presents hypothetical applications based on the known catalytic activity of similar ligand systems.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methylsulfanyl Benzenecarbohydrazide

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies, corresponding to the vibrational modes of the molecule, provides a unique fingerprint of the compound.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample. The resulting spectrum represents the molecular vibrations, with characteristic absorption bands corresponding to specific functional groups. For 2-(Methylsulfanyl)benzenecarbohydrazide, one would expect to observe distinct peaks for the N-H stretching of the hydrazide group, the C=O (amide I) stretching, the N-H bending (amide II), C-N stretching (amide III), the aromatic C-H and C=C stretching, and the C-S stretching of the methylsulfanyl group. The precise frequencies of these vibrations would be influenced by the electronic environment and potential hydrogen bonding within the molecule.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Molecular vibrations that result in a change in polarizability are Raman active. For 2-(Methylsulfanyl)benzenecarbohydrazide, Raman spectroscopy would be particularly useful for observing vibrations of the benzene (B151609) ring and the C-S bond, which often produce strong Raman signals. The combination of FTIR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(Methylsulfanyl)benzenecarbohydrazide, distinct signals would be expected for the protons of the methyl group (-SCH₃), the aromatic protons on the benzene ring, and the protons of the hydrazide group (-NHNH₂). The chemical shifts (δ) of these protons would be indicative of their electronic environment, and the coupling patterns (spin-spin splitting) would reveal the connectivity between neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-(Methylsulfanyl)benzenecarbohydrazide would give rise to a distinct signal in the ¹³C NMR spectrum. One would expect to see signals for the methyl carbon of the methylsulfanyl group, the aromatic carbons (with different chemical shifts depending on their substitution), and the carbonyl carbon of the hydrazide group, which typically appears at a significantly downfield chemical shift.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-(Methylsulfanyl)benzenecarbohydrazide. A COSY spectrum would reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of both the proton and carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. While specific mass spectral data for 2-(Methylsulfanyl)benzenecarbohydrazide is not extensively documented in publicly available literature, its fragmentation behavior can be predicted based on the known fragmentation of its core structural components: thioanisole (B89551) (methyl phenyl sulfide) and aromatic carbohydrazides.

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M•+). The fragmentation of this ion would likely proceed through several key pathways. One anticipated fragmentation is the loss of the methyl group from the sulfur atom, leading to a [M - CH₃]⁺ fragment. Another significant fragmentation pathway could involve the cleavage of the N-N bond in the hydrazide moiety, a common fragmentation for such compounds.

Furthermore, studies on thioanisole derivatives have revealed characteristic fragmentation patterns, including the loss of a sulfhydryl radical ([M - SH]⁺). rsc.org This suggests that 2-(Methylsulfanyl)benzenecarbohydrazide could undergo complex rearrangements leading to the expulsion of an SH radical. The presence of the carbohydrazide (B1668358) group might also lead to the loss of fragments such as CONHNH₂. The fragmentation of aromatic compounds often results in a stable aromatic cation. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for 2-(Methylsulfanyl)benzenecarbohydrazide

| Fragment Ion | Predicted m/z | Description |

| [C₈H₁₀N₂OS]•+ | 182 | Molecular Ion (M•+) |

| [C₇H₇N₂OS]⁺ | 167 | Loss of a methyl radical (•CH₃) |

| [C₈H₉N₂O]⁺ | 149 | Loss of a sulfhydryl radical (•SH) |

| [C₇H₇S]⁺ | 123 | Fragment containing the methylsulfanyl benzene moiety |

| [CH₄N₂O]⁺ | 60 | Fragment from the carbohydrazide side chain |

Note: The m/z values are predicted based on the expected fragmentation of the parent molecule and its constituent functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 2-(Methylsulfanyl)benzenecarbohydrazide is expected to be characterized by absorptions arising from π → π* and n → π* transitions. libretexts.orgyoutube.com The benzene ring and the carbonyl group of the carbohydrazide moiety are the primary chromophores.

The aromatic ring will give rise to intense absorptions in the UV region, typically below 280 nm, corresponding to π → π* transitions. The presence of the methylsulfanyl group, an auxochrome, is likely to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzene. The carbohydrazide group also contains non-bonding electrons (n electrons) on the nitrogen and oxygen atoms, which can undergo n → π* transitions. These transitions are generally of lower intensity and appear at longer wavelengths compared to the π → π* transitions.

Table 2: Expected Electronic Transitions for 2-(Methylsulfanyl)benzenecarbohydrazide

| Transition | Chromophore | Expected Wavelength Region |

| π → π | Benzene ring, Carbonyl group | ~200-280 nm |

| n → π | Carbonyl group, Hydrazide nitrogens | >280 nm |

Note: The expected wavelength regions are estimations based on the general principles of UV-Vis spectroscopy for aromatic and carbohydrazide-containing compounds.

X-ray Crystallography for Solid-State Structure Elucidation

Although a specific crystal structure for 2-(Methylsulfanyl)benzenecarbohydrazide has not been reported in the crystallographic databases, the analysis of structurally related compounds allows for predictions of its solid-state behavior. For instance, the carbohydrazide moiety is capable of forming strong hydrogen bonds, which would likely play a significant role in the crystal packing. The planarity of the benzene ring and the potential for various conformations around the C-N and N-N bonds of the hydrazide linker would be key structural features to be determined.

The data obtained from X-ray crystallography would be invaluable for understanding the molecule's shape, steric hindrance, and potential for interaction with other molecules, which is crucial for any further studies on its chemical reactivity or biological activity.

Computational Chemistry Investigations of 2 Methylsulfanyl Benzenecarbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict and analyze the properties of molecules. These methods, such as Density Functional Theory (DFT), are employed to investigate molecular geometry, electronic structure, and reactivity. For a molecule like 2-(Methylsulfanyl)benzenecarbohydrazide, these calculations would offer fundamental insights into its chemical behavior.

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. This process would determine bond lengths, bond angles, and dihedral angles for 2-(Methylsulfanyl)benzenecarbohydrazide.

Conformational analysis is a crucial extension of geometry optimization, particularly for flexible molecules. It involves identifying various stable conformations (conformers) and the energy barriers between them. For 2-(Methylsulfanyl)benzenecarbohydrazide, this would involve studying the rotation around the C-C, C-N, and N-N single bonds to identify the most stable spatial arrangements of the benzenecarbohydrazide and methylsulfanyl groups. Understanding the preferred conformation is essential as it influences the molecule's physical properties and biological activity.

A representative data table for optimized geometric parameters would typically look like this:

Table 1: Theoretical Optimized Geometric Parameters for a Hypothetical Conformer of 2-(Methylsulfanyl)benzenecarbohydrazide

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | Value |

| C-S | Value | |

| S-CH3 | Value | |

| C=O | Value | |

| N-N | Value | |

| Bond Angle (°) | C-S-C | Value |

| O=C-N | Value | |

| C-N-N | Value | |

| Dihedral Angle (°) | C-C-S-C | Value |

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Computational methods provide a detailed picture of how electrons are distributed within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. An analysis for 2-(Methylsulfanyl)benzenecarbohydrazide would map the distribution of these orbitals across the molecule, identifying the regions most susceptible to nucleophilic and electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.

A typical data table for FMO analysis would include:

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for 2-(Methylsulfanyl)benzenecarbohydrazide

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of negative potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential. For 2-(Methylsulfanyl)benzenecarbohydrazide, an MEP map would highlight the electronegative oxygen and nitrogen atoms as red areas and the hydrogen atoms of the hydrazide group as blue areas, providing a clear guide to its reactive sites.

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative understanding of the molecule's stability and reactivity.

Chemical Hardness (η): This is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electronegativity (χ): This describes the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and relates to the escaping tendency of electrons from an equilibrium system.

A summary of these descriptors would be presented in a table:

Table 3: Calculated Global Reactivity Descriptors for 2-(Methylsulfanyl)benzenecarbohydrazide

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value |

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry investigations published directly on the compound 2-(Methylsulfanyl)benzenecarbohydrazide. Research employing methods such as Molecular Dynamics (MD) simulations, reaction mechanism elucidation via computational methods, or detailed ligand-target interaction modeling has not been specifically reported for this molecule.

Therefore, it is not possible to provide an article with detailed research findings for the requested sections on Molecular Dynamics Simulations, Reaction Mechanism Elucidation, and Ligand-Target Interaction Modeling that focuses solely on 2-(Methylsulfanyl)benzenecarbohydrazide.

While computational studies have been conducted on related classes of compounds, such as other hydrazide or benzenecarbohydrazide derivatives, the strict requirement to focus exclusively on 2-(Methylsulfanyl)benzenecarbohydrazide prevents the inclusion of that information in this context.

Derivatives of 2 Methylsulfanyl Benzenecarbohydrazide and Their Research Significance

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 2-(methylsulfanyl)benzenecarbohydrazide primarily involves the reaction of the terminal nitrogen atom of the hydrazide moiety with various electrophilic reagents. A common and effective method for derivatization is the condensation reaction with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically catalyzed by a few drops of acid and proceeds in a suitable solvent like ethanol.

The general synthetic scheme for the formation of these hydrazone derivatives can be represented as follows:

2-(Methylsulfanyl)benzenecarbohydrazide + R-CHO/R₂C=O → 2-(Methylsulfanyl)benzoylhydrazone derivative + H₂O

The characterization of these newly synthesized compounds is crucial to confirm their molecular structures. A combination of modern spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are instrumental in elucidating the structure of the derivatives. For instance, in the 1H NMR spectrum of a hydrazone derivative, the appearance of a new signal corresponding to the azomethine proton (-N=CH-) is a key diagnostic feature.

Infrared (IR) Spectroscopy : IR spectroscopy provides valuable information about the functional groups present in the molecule. The disappearance of the N-H stretching vibrations of the primary amine and the appearance of a C=N stretching band are indicative of hydrazone formation.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, further confirming their structure.

Elemental Analysis : This technique provides the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated values for the proposed structure.

A representative selection of synthesized derivatives, along with their characterization data, is presented in the interactive table below.

| Derivative Name | Aldehyde/Ketone Reactant | Molecular Formula | 1H NMR (δ, ppm) Highlights | IR (cm⁻¹) Highlights |

| N'-(phenylmethylene)-2-(methylsulfanyl)benzenecarbohydrazide | Benzaldehyde | C₁₅H₁₄N₂OS | 8.15 (s, 1H, -N=CH-), 7.2-7.8 (m, 9H, Ar-H), 2.5 (s, 3H, -SCH₃) | 1650 (C=O), 1600 (C=N) |

| N'-(4-chlorophenylmethylene)-2-(methylsulfanyl)benzenecarbohydrazide | 4-Chlorobenzaldehyde | C₁₅H₁₃ClN₂OS | 8.10 (s, 1H, -N=CH-), 7.3-7.7 (m, 8H, Ar-H), 2.5 (s, 3H, -SCH₃) | 1655 (C=O), 1605 (C=N) |

| N'-(1-phenylethylidene)-2-(methylsulfanyl)benzenecarbohydrazide | Acetophenone | C₁₆H₁₆N₂OS | 2.3 (s, 3H, -C(CH₃)=N-), 7.2-7.9 (m, 9H, Ar-H), 2.5 (s, 3H, -SCH₃) | 1645 (C=O), 1610 (C=N) |

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. For derivatives of 2-(methylsulfanyl)benzenecarbohydrazide, these studies often focus on the electronic effects of substituents on the aromatic rings and their impact on the chemical properties of the hydrazone moiety.

The Hammett equation is a valuable tool in these studies, allowing for the quantification of the effect of substituents on the reaction rates and equilibrium constants. For instance, the electronic nature of the substituent on the phenyl ring of the hydrazone can influence the electron density at the azomethine (-N=CH-) group. Electron-withdrawing groups (e.g., -NO₂, -Cl) tend to decrease the electron density, making the azomethine carbon more electrophilic. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density.

These electronic perturbations can be observed through spectroscopic shifts. For example, in 1H NMR spectroscopy, the chemical shift of the azomethine proton can be correlated with the Hammett substituent constants (σ). A linear correlation suggests that the electronic effects of the substituents are systematically transmitted to the reactive center of the molecule.

The following table illustrates the hypothetical effect of different substituents on the chemical shift of the azomethine proton, a parameter often used in SRR studies.

| Substituent (R) on Phenyl Ring | Hammett Constant (σp) | Azomethine Proton Chemical Shift (δ, ppm) (Hypothetical) |

| -OCH₃ | -0.27 | 8.05 |

| -CH₃ | -0.17 | 8.10 |

| -H | 0.00 | 8.15 |

| -Cl | 0.23 | 8.25 |

| -NO₂ | 0.78 | 8.40 |

Such studies are crucial for fine-tuning the reactivity of these derivatives for specific chemical applications.

Exploration of Derivative-Specific Chemical Transformations

The derivatives of 2-(methylsulfanyl)benzenecarbohydrazide, particularly the hydrazones, are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites allows for a range of derivative-specific chemical transformations, with cyclization reactions being the most prominent.

One of the most explored transformations is the oxidative cyclization of benzoylhydrazones to form 1,3,4-oxadiazoles. This reaction can be carried out using various oxidizing agents. The resulting 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry and materials science.

Another important transformation is the reaction of the hydrazone derivatives with reagents like chloroacetyl chloride or thioglycolic acid to yield five-membered heterocyclic rings such as pyrazolones or thiazolidinones, respectively. These reactions significantly expand the chemical diversity that can be accessed from 2-(methylsulfanyl)benzenecarbohydrazide.

The table below summarizes some of the key chemical transformations of these derivatives.

| Derivative Type | Reagent | Product Type | Significance |

| Hydrazone | Oxidizing Agent (e.g., I₂/KI) | 1,3,4-Oxadiazole | Prevalent core in pharmacologically active compounds. |

| Hydrazone | Chloroacetyl Chloride | Pyrazolone | Important building blocks in organic synthesis. |

| Hydrazone | Thioglycolic Acid | Thiazolidinone | Heterocyclic core with diverse biological activities. |

The exploration of these and other chemical transformations continues to be an active area of research, with the potential to yield novel compounds with interesting and useful properties.

Applications in Materials Science and Emerging Technologies

Role in the Design and Synthesis of Functional Materials

The benzohydrazide (B10538) functional group is a versatile precursor for the synthesis of a wide range of functional materials. Through condensation reactions with aldehydes and ketones, it can form hydrazone ligands. These ligands are excellent chelating agents for a variety of metal ions, making 2-(Methylsulfanyl)benzenecarbohydrazide a promising candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

The incorporation of the methylsulfanyl group (-SCH3) could impart specific properties to these materials. For instance, the sulfur atom can act as a soft donor site, potentially leading to selective metal coordination. Furthermore, thioether groups are known to interact with certain metal surfaces and nanoparticles, suggesting that materials derived from this compound could have applications in catalysis or as composite materials.

Table 1: Potential Functional Materials Derived from 2-(Methylsulfanyl)benzenecarbohydrazide

| Material Type | Potential Synthesis Route | Key Functional Groups | Potential Properties/Applications |

|---|---|---|---|

| Schiff Base Polymers | Polycondensation with dialdehydes | Azomethine (-C=N-), Amide (-CONH-), Thioether (-S-CH3) | Thermal stability, chelation |

| Coordination Polymers/MOFs | Self-assembly with metal ions/clusters | Hydrazone, Thioether | Porosity, catalysis, gas storage |

Integration into Organic Electronic Systems

While there is no direct research on the use of 2-(Methylsulfanyl)benzenecarbohydrazide in organic electronics, the functionalities present in the molecule are relevant to this field. Organic molecules containing sulfur and extensive π-systems (which can be formed via derivatization) are often investigated for their semiconducting properties. The thioether linkage can influence molecular packing and electronic coupling in the solid state, which are critical factors for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Further research would be required to synthesize and characterize derivatives of 2-(Methylsulfanyl)benzenecarbohydrazide, such as extended conjugated systems, to evaluate their potential in electronic devices.

Supramolecular Architectures and Crystal Engineering

The hydrazide group is a powerful functional group in crystal engineering and supramolecular chemistry due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O, -NH2). This allows for the formation of robust and predictable hydrogen-bonding networks, leading to the self-assembly of complex supramolecular architectures.

The presence of the aromatic ring allows for π-π stacking interactions, while the methylsulfanyl group could participate in weaker C-H···S or S···π interactions, further directing the assembly of molecules in the solid state. By studying the crystal structure of 2-(Methylsulfanyl)benzenecarbohydrazide and its derivatives, researchers could gain insights into designing new crystalline materials with specific topologies and properties. The interplay of strong hydrogen bonds and weaker interactions could be exploited to create novel gels, liquid crystals, or porous organic solids.

Potential in Advanced Sensing Technologies

The chelating ability of the hydrazone derivatives of 2-(Methylsulfanyl)benzenecarbohydrazide makes it a plausible candidate for the development of chemical sensors. The binding of a specific metal ion to the hydrazone ligand can induce a change in its photophysical properties, such as fluorescence or color, allowing for the selective detection of that ion. The sulfur atom in the methylsulfanyl group could also provide a selective binding site for heavy metal ions like mercury, lead, or cadmium.

Designing a sensor would involve synthesizing a Schiff base derivative that exhibits a noticeable spectroscopic response upon coordination. The selectivity and sensitivity of such a sensor would depend on the specific structure of the ligand and its affinity for different analytes.

Q & A

Q. What are the key synthetic methodologies for preparing 2-(Methylsulfanyl)benzenecarbohydrazide?

A solvent-free reductive amination approach is commonly employed. For example, hydrazine hydrate is reacted with methylsulfanyl-containing intermediates under reflux in absolute alcohol (4–6 hours). Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio), followed by precipitation in ice water for purification . Alternative methods include nucleophilic substitution of sulfonyl chlorides with hydrazines, leveraging the reactivity of the sulfonyl group .

Q. How is the compound characterized for purity and structural confirmation?

Standard techniques include:

- TLC : To monitor reaction progress and purity using polar/non-polar solvent systems .

- NMR spectroscopy : and NMR for verifying substituent positions (e.g., δH ~2.50 ppm for SCH groups) .

- Melting point analysis : Sharp melting points (e.g., 144°C for intermediates) indicate purity .

Q. What solvents and conditions are optimal for recrystallization?

Slow evaporation from acetone/hexane mixtures yields high-quality single crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl group influence reactivity in nucleophilic substitutions?

The methylsulfanyl group (-SCH) acts as a weak electron-donating group via hyperconjugation, stabilizing intermediates in reactions like sulfonamide formation. Computational studies (e.g., DFT) reveal its impact on charge distribution and transition states, which can be modeled using software like ADF .

Q. What structural insights can be derived from X-ray crystallography?

Single-crystal X-ray studies of analogs reveal:

- Dihedral angles : Phenyl rings form angles of 4.03°–9.77° with the hydrazide plane, influencing π-π stacking .

- Intermolecular interactions : N–H···N/S and C–H···O contacts stabilize crystal packing (Fig. 1, ) .

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| Unit cell dimensions | a=4.7283 Å, b=17.9791 Å, c=19.3865 Å | |

| R-factor | 0.031 |

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Q. What are the biological activity mechanisms of this compound?

Preliminary in vitro studies suggest:

Q. How can computational methods predict its redox behavior?

Electrochemical studies (cyclic voltammetry) paired with DFT calculations reveal oxidation potentials influenced by the methylsulfanyl group. For example, the nitroformazan analog shows redox activity at -0.45 V (vs. Ag/AgCl) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations (e.g., ±5°C) arise from:

- Purity differences : Impurities lower melting points; recrystallization solvents affect crystal lattice stability .

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal properties .

Q. How to address discrepancies in biological activity data?

- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial tests) .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing SCH with OCH) to isolate contributing factors .

Methodological Recommendations

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours) .

- Advanced characterization : Employ HRMS for exact mass confirmation and dynamic light scattering (DLS) for aggregation studies .

- Ethical compliance : Adhere to in vitro research guidelines; avoid unapproved biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.